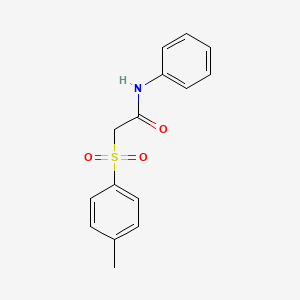

2-(4-methylbenzenesulfonyl)-N-phenylacetamide

Descripción

2-(4-Methylbenzenesulfonyl)-N-phenylacetamide is a sulfonamide-functionalized acetamide derivative characterized by a phenyl group attached to the acetamide nitrogen and a 4-methylbenzenesulfonyl group at the 2-position of the acetamide backbone. The sulfonamide moiety in such compounds often enhances metabolic stability and binding affinity to biological targets .

Propiedades

IUPAC Name |

2-(4-methylphenyl)sulfonyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3S/c1-12-7-9-14(10-8-12)20(18,19)11-15(17)16-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNFJMZIMFLLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylbenzenesulfonyl)-N-phenylacetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+N-phenylacetamidetriethylamine, dichloromethane2-(4-methylbenzenesulfonyl)-N-phenylacetamide

Industrial Production Methods

In an industrial setting, the production of 2-(4-methylbenzenesulfonyl)-N-phenylacetamide can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Análisis De Reacciones Químicas

Types of Reactions

2-(4-methylbenzenesulfonyl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted acetamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

The search results provide information on compounds with similar names, which can be used to infer potential applications of "2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide" and related compounds.

Scientific Research Applications

2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has applications in chemistry, biology, medicine, and industry. It can serve as a building block for synthesizing more complex molecules. Its potential as an enzyme inhibitor or receptor modulator is also under investigation. It is also being explored for potential therapeutic effects, including anticancer and antimicrobial activities, and in the development of new materials and chemical processes.

Anticancer Activity

Quinoline derivatives, to which 2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide belongs, have demonstrated anticancer properties. Studies have assessed the biological activity of this compound using cancer cell lines, with a focus on its efficacy against lung adenocarcinoma (A549) cells.

Case Study: Anticancer Efficacy

In a study testing the compound alongside chemotherapeutics like cisplatin, the compound exhibited a post-treatment viability of approximately 78–86% in A549 cells at a concentration of 100 µM, suggesting moderate anticancer activity. Modifications to the phenyl ring enhanced activity, with 4-chlorophenyl substitution reducing A549 viability to 64% and 4-dimethylaminophenyl substitution showing significantly higher activity compared to the base compound (p < 0.05).

Other related compounds

Other compounds, such as phenylpiperazine derivatives and 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, have demonstrated biological activities. Phenylpiperazine derivatives have shown acaricidal activity against Tetranychus urticae (two-spotted spider mite) . Novel 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds have been assessed for their antitubercular activities .

Mecanismo De Acción

The mechanism of action of 2-(4-methylbenzenesulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonyl group can form strong interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief.

Comparación Con Compuestos Similares

Structural Modifications and Pharmacological Activities

Key Observations :

- Sulfonamide Derivatives : Compound 35 () demonstrates that sulfonamide substituents enhance analgesic activity, likely due to improved target engagement (e.g., COX enzyme inhibition).

- Heterocyclic Additions : Pyrimidine-based derivatives () exhibit enzyme inhibition (SIRT2, HIV RT), suggesting that bulky heterocyclic groups modulate selectivity for specific biological targets.

- Sulfur-Containing Groups : Compounds with phenylsulfanyl or methylsulfanyl substituents () are structurally distinct but lack reported bioactivity, highlighting the critical role of substituent positioning and electronic properties .

Table 2: Alkylation Reactivity of N-Substituted 2-Phenylacetamides

Key Observations :

- Electron-withdrawing groups (e.g., nitro at the para position in ) enhance reactivity in benzylation reactions, likely due to increased electrophilicity of the nitrogen .

- Phase-transfer catalysts (PTCs) improve yields in non-polar solvents like toluene, demonstrating the importance of reaction optimization for scalable synthesis .

Structural Similarity to Natural Products

N-Substituted 2-phenylacetamides share structural homology with the lateral chain of benzylpenicillin, a β-lactam antibiotic (). For example, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide () was synthesized for antimicrobial screening, though its activity remains unreported. This suggests that subtle modifications (e.g., bromo or methoxy groups) could mimic natural product scaffolds for antibiotic development .

Pharmacokinetic and Physicochemical Properties

While explicit data for 2-(4-methylbenzenesulfonyl)-N-phenylacetamide are unavailable, analogs provide insights:

- Metabolic Stability : Sulfur-containing groups (e.g., sulfanyl in ) may reduce oxidative metabolism, extending half-life .

Actividad Biológica

2-(4-Methylbenzenesulfonyl)-N-phenylacetamide, often referred to as a sulfonamide derivative, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and therapeutic implications.

Chemical Structure and Properties

The compound features a sulfonamide group attached to a phenylacetamide structure, characterized by the following molecular formula:

- Molecular Formula : C15H17N1O2S1

- Molecular Weight : 287.37 g/mol

Biological Activity Overview

The biological activity of 2-(4-methylbenzenesulfonyl)-N-phenylacetamide can be categorized into several key areas:

1. Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of various enzymes, particularly tyrosinase, which is involved in melanin production. Inhibition of this enzyme can have applications in treating hyperpigmentation disorders.

- Tyrosinase Inhibition :

2. Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. Research indicates that this compound may possess antibacterial effects against specific pathogens.

- Antibacterial Efficacy :

3. Cytotoxicity and Apoptosis

Evaluations of cytotoxic effects have shown that 2-(4-methylbenzenesulfonyl)-N-phenylacetamide can induce apoptosis in cancer cell lines.

- Cytotoxic Studies :

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of this compound:

Case Study 1: Tyrosinase Inhibition

A study evaluated various derivatives of N-phenylacetamide for their ability to inhibit tyrosinase. The results indicated that compounds with a similar structure to 2-(4-methylbenzenesulfonyl)-N-phenylacetamide showed enhanced inhibitory effects compared to traditional agents .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 2-(4-Methylbenzenesulfonyl)-N-phenylacetamide | 10.5 ± 0.5 | |

| Kojic Acid | 30.34 ± 0.75 | |

| Ascorbic Acid | 11.5 ± 1.00 |

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The findings suggested a promising antibacterial profile, particularly against Gram-positive bacteria .

The mechanism by which 2-(4-methylbenzenesulfonyl)-N-phenylacetamide exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Binding : The sulfonamide moiety likely interacts with active sites on target enzymes through hydrogen bonding and hydrophobic interactions.

- Cellular Pathways : Induction of apoptosis in cancer cells may involve modulation of signaling pathways related to cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.